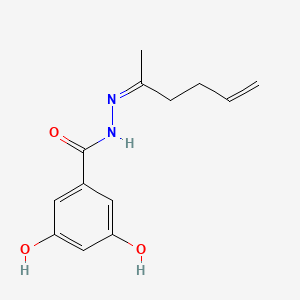
N'-(4-chlorobenzylidene)octanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzylidene)octanohydrazide, also known as 4-CBOH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and biotechnology. This compound is synthesized through a multistep process, and its structure has been thoroughly analyzed using various analytical techniques. In
作用機序
The mechanism of action of N'-(4-chlorobenzylidene)octanohydrazide involves its interaction with specific enzymes or proteins in the body. For example, in the case of cancer cells, N'-(4-chlorobenzylidene)octanohydrazide has been shown to inhibit the activity of an enzyme called farnesyltransferase, which is involved in the growth and proliferation of cancer cells. By inhibiting this enzyme, N'-(4-chlorobenzylidene)octanohydrazide can effectively slow down or stop the growth of cancer cells. Similarly, in the case of neurodegenerative diseases, N'-(4-chlorobenzylidene)octanohydrazide has been shown to interact with specific proteins involved in the pathology of these diseases, leading to a reduction in symptoms and disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(4-chlorobenzylidene)octanohydrazide are largely dependent on its mechanism of action and the specific enzymes or proteins it interacts with. In general, N'-(4-chlorobenzylidene)octanohydrazide has been shown to have a relatively low toxicity profile and is well-tolerated by the body. However, further research is needed to fully understand the long-term effects of N'-(4-chlorobenzylidene)octanohydrazide on the body and its potential side effects.
実験室実験の利点と制限
One of the main advantages of using N'-(4-chlorobenzylidene)octanohydrazide in lab experiments is its specificity for certain enzymes or proteins. This allows researchers to target specific pathways or processes in the body, leading to a more targeted and effective treatment. Additionally, N'-(4-chlorobenzylidene)octanohydrazide has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have more harmful side effects. However, one of the main limitations of using N'-(4-chlorobenzylidene)octanohydrazide is its low yield and purity, which can make it difficult to work with in large-scale experiments.
将来の方向性
There are several future directions for research involving N'-(4-chlorobenzylidene)octanohydrazide. One area of interest is the development of new drugs that target specific enzymes or proteins involved in various diseases. Additionally, further research is needed to fully understand the long-term effects of N'-(4-chlorobenzylidene)octanohydrazide on the body and its potential side effects. Finally, modifications to the synthesis method of N'-(4-chlorobenzylidene)octanohydrazide may be necessary to increase the yield and purity of the final product, making it more accessible for large-scale experiments.
Conclusion
In conclusion, N'-(4-chlorobenzylidene)octanohydrazide is a promising compound with potential applications in medicine and biotechnology. Its specificity for certain enzymes or proteins makes it a valuable tool for researchers looking to target specific pathways or processes in the body. However, further research is needed to fully understand the long-term effects of N'-(4-chlorobenzylidene)octanohydrazide on the body and its potential side effects. Modifications to the synthesis method of N'-(4-chlorobenzylidene)octanohydrazide may also be necessary to increase the yield and purity of the final product, making it more accessible for large-scale experiments.
合成法
The synthesis of N'-(4-chlorobenzylidene)octanohydrazide involves several steps, starting with the reaction between 4-chlorobenzaldehyde and octanohydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using techniques such as NMR spectroscopy and X-ray crystallography. The overall yield of this process is relatively low, but modifications to the reaction conditions have been proposed to increase the yield and purity of the final product.
科学的研究の応用
N'-(4-chlorobenzylidene)octanohydrazide has been studied extensively for its potential applications in medicine and biotechnology. One of the main research areas involves the development of new drugs that target specific enzymes or proteins involved in various diseases. For example, N'-(4-chlorobenzylidene)octanohydrazide has been shown to inhibit the activity of a key enzyme involved in cancer cell growth, making it a promising candidate for the development of anticancer drugs. Additionally, N'-(4-chlorobenzylidene)octanohydrazide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBIZGNNIHZVIX-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5397027.png)

![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)

![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)
![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![N'-(tert-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5397082.png)
![N-[1-(4-methylphenyl)propyl]nicotinamide](/img/structure/B5397086.png)
